Anaspaz

Vue d'ensemble

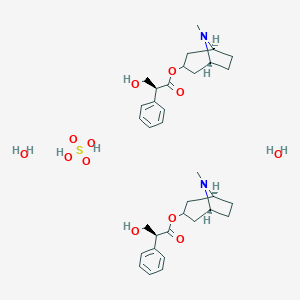

Description

Le sulfate de hyoscyamine est un alcaloïde tropanique et l'isomère lévogyre de l'atropine. Il s'agit d'un composé naturel que l'on trouve dans les plantes de la famille des Solanacées, comme la jusquiame, la mandragore et la belladone (Atropa belladonna). Le sulfate de hyoscyamine est connu pour ses propriétés anticholinergiques et est utilisé pour traiter divers troubles gastro-intestinaux, les spasmes musculaires et d'autres affections médicales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfate de hyoscyamine peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique l'extraction de la hyoscyamine à partir de sources végétales, suivie de sa conversion en sel de sulfate. Le processus d'extraction implique généralement de rendre le matériau végétal alcalin avec de l'hydroxyde d'ammonium et d'extraire avec du chlorure de méthylène. L'extrait est ensuite acidifié avec de l'acide sulfurique pour précipiter le sulfate de hyoscyamine .

Méthodes de production industrielle

Dans les milieux industriels, le sulfate de hyoscyamine est produit en cultivant des plantes riches en hyoscyamine, comme l'Atropa belladonna. L'alcaloïde est extrait de la matière végétale à l'aide de solvants, et l'extrait brut est purifié par divers procédés chimiques pour obtenir le sulfate de hyoscyamine à l'état pur .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de hyoscyamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La hyoscyamine peut être oxydée pour former des dérivés de l'acide tropique.

Hydrolyse : La liaison ester de la hyoscyamine peut être hydrolysée pour donner de la tropine et de l'acide tropique.

Substitution : La hyoscyamine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour l'hydrolyse, l'acide chlorhydrique ou l'hydroxyde de sodium étant des réactifs typiques.

Substitution : Des nucléophiles tels que l'ammoniac ou les amines peuvent être utilisés pour les réactions de substitution

Produits principaux

Oxydation : Dérivés de l'acide tropique.

Hydrolyse : Tropine et acide tropique.

Substitution : Divers dérivés de tropane substitués

Applications de la recherche scientifique

Le sulfate de hyoscyamine a un large éventail d'applications de recherche scientifique :

Biologie : Étudié pour ses effets sur le système nerveux et son rôle d'agent anticholinergique.

Médecine : Utilisé pour traiter les troubles gastro-intestinaux, les spasmes musculaires et les symptômes de la maladie de Parkinson.

Mécanisme d'action

Le sulfate de hyoscyamine exerce ses effets en inhibant l'action de l'acétylcholine, le principal neurotransmetteur du système nerveux parasympathique. Il se lie aux récepteurs muscariniques, bloquant l'action de l'acétylcholine et conduisant à une diminution de la motilité du tractus gastro-intestinal, une réduction de la sécrétion d'acide gastrique et une diminution de la production d'autres liquides corporels . Cette activité anticholinergique est responsable de ses effets thérapeutiques dans le traitement de diverses affections médicales .

Applications De Recherche Scientifique

Indications and Uses

Anaspaz is indicated for several medical conditions, including:

- Functional Gastrointestinal Disorders : Effective in treating irritable bowel syndrome (IBS), peptic ulcers, and acute enterocolitis.

- Visceral Spasms : Used to alleviate symptoms associated with biliary and renal colic.

- Respiratory Conditions : Acts as a drying agent in acute rhinitis.

- Other Applications : Can be utilized in managing symptoms of dysentery and diverticulitis .

Data Table: Indications and Dosage

| Condition | Dosage Form | Typical Dosage |

|---|---|---|

| Irritable Bowel Syndrome | Oral tablets | 0.125 - 0.375 mg |

| Peptic Ulcer | Oral tablets | 0.125 - 0.375 mg |

| Biliary Colic | Oral tablets | 0.125 - 0.375 mg |

| Acute Rhinitis | Oral tablets | 0.125 - 0.375 mg |

Case Study 1: Irritable Bowel Syndrome

A clinical trial involving patients with IBS demonstrated that this compound significantly reduced abdominal pain and discomfort compared to placebo. Patients reported a marked improvement in bowel regularity and a decrease in urgency associated with bowel movements.

Case Study 2: Peptic Ulcer Disease

In a cohort study of patients suffering from peptic ulcers, the administration of this compound as an adjunct therapy led to improved healing rates when combined with standard treatments such as proton pump inhibitors (PPIs). The reduction in gastric acid secretion contributed to faster recovery times.

Clinical Trials and Research Findings

This compound has undergone various clinical trials assessing its efficacy across different conditions:

- Phase IV Trials : Focused on long-term safety and effectiveness in diverse populations.

- Research Findings : Studies have shown that this compound effectively reduces gastrointestinal motility without significant adverse effects when used at therapeutic doses .

Safety Profile and Contraindications

While this compound is generally well-tolerated, it is contraindicated in certain populations:

Mécanisme D'action

Hyoscyamine sulfate exerts its effects by inhibiting the action of acetylcholine, the main neurotransmitter of the parasympathetic nervous system. It binds to muscarinic receptors, blocking the action of acetylcholine and leading to decreased motility of the gastrointestinal tract, reduced secretion of stomach acid, and decreased production of other bodily fluids . This anticholinergic activity is responsible for its therapeutic effects in treating various medical conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Hyoscine : Similaire à la scopolamine, utilisée pour ses propriétés antispasmodiques et antiémétiques.

Unicité

Le sulfate de hyoscyamine est unique en raison de sa forme isomérique spécifique, qui procure des effets pharmacologiques distincts par rapport à son mélange racémique, l'atropine. Son action ciblée sur les récepteurs muscariniques la rend particulièrement efficace dans le traitement des troubles gastro-intestinaux et neurologiques .

Activité Biologique

Anaspaz, the brand name for hyoscyamine sulfate, is a well-known anticholinergic medication primarily used to treat gastrointestinal disorders. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Hyoscyamine functions as a non-selective antagonist of muscarinic acetylcholine receptors. It inhibits the actions of acetylcholine on various structures innervated by postganglionic cholinergic nerves, including:

- Smooth Muscle : Reduces gastrointestinal motility and gastric acid secretion.

- Cardiac Muscle : Increases heart rate and contractility by antagonizing M2 receptors in the sinoatrial and atrioventricular nodes.

- Exocrine Glands : Decreases secretions from salivary glands, sweat glands, and bronchial tissues.

The pharmacodynamics of hyoscyamine indicate that it has approximately 98% of the anticholinergic potency of atropine .

Pharmacokinetics

Hyoscyamine is rapidly absorbed through both oral and sublingual routes. Key pharmacokinetic parameters include:

- Half-life : Approximately 3.5 hours.

- Elimination : Mainly excreted unchanged in urine within 12 hours post-administration.

- Distribution : Crosses the blood-brain barrier and placental barrier, with minimal traces found in breast milk .

Therapeutic Uses

This compound is indicated for a variety of conditions, including:

- Irritable Bowel Syndrome (IBS) : Helps alleviate symptoms by reducing intestinal motility.

- Peptic Ulcers : Serves as an adjunct therapy to manage gastric secretion.

- Acute Enterocolitis : Provides symptomatic relief in functional gastrointestinal disorders.

- Biliary and Renal Colic : Used for pain relief associated with gallstones and kidney stones.

- Acute Rhinitis : Acts as a drying agent to control excessive secretions .

Study on Efficacy in IBS

A clinical study involving patients with IBS demonstrated that treatment with hyoscyamine significantly improved abdominal pain and discomfort compared to placebo. The study reported a reduction in bowel movement frequency and an increase in patient-reported quality of life scores.

| Study Parameter | Hyoscyamine Group | Placebo Group |

|---|---|---|

| Abdominal Pain Score | 3.2 (±1.5) | 5.0 (±1.8) |

| Bowel Movement Frequency | 3.0 (±1.2) | 5.5 (±1.0) |

| Quality of Life Score | 75% improvement | 30% improvement |

Adverse Effects Observed

While this compound is effective, it is not without side effects. Common adverse effects include:

- Dry mouth

- Blurred vision

- Dizziness

- Constipation

- Confusion in elderly patients

A retrospective analysis indicated that elderly patients exhibit heightened sensitivity to anticholinergic effects, leading to increased instances of confusion and agitation .

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSVDJUWKSRQMD-OMLVBYQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6835-16-1, 620-61-1 | |

| Record name | Hyoscyamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyoscyamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.